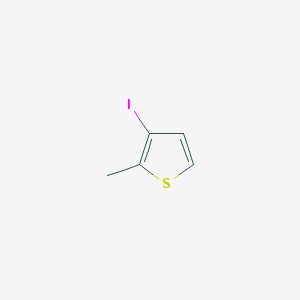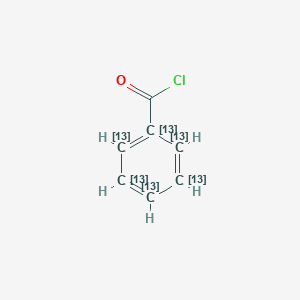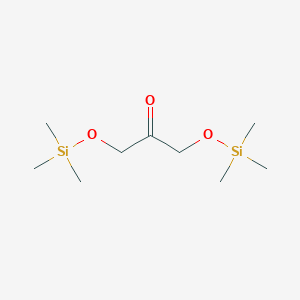
1,12-Dodecanediol dimethacrylate
Overview
Description
1,12-Dodecanediol dimethacrylate is a chemical compound with the molecular formula C20H34O4. It is a yellow to yellowish transparent liquid known for its low viscosity and low surface tension, making it compatible with many organic solvents and resins. This compound can rapidly polymerize, and the resulting polymers exhibit excellent optical and mechanical properties .
Mechanism of Action
Target of Action
1,12-Dodecanediol dimethacrylate is a commonly used monomer that is widely used in photosensitive resins, medical materials, coatings, and composite materials . It is compatible with many organic solvents and resins .
Mode of Action
The compound can quickly polymerize, and the polymer has excellent optical and mechanical properties . The polymerization process involves the interaction of the compound with its targets, leading to changes in their structure and function.
Pharmacokinetics
It is known that the compound has low viscosity and low surface tension , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the formation of polymers with excellent optical and mechanical properties . These polymers can be used in various applications, including photosensitive resins, medical materials, coatings, and composite materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound can quickly polymerize under certain conditions . Additionally, it is compatible with many organic solvents and resins , suggesting that the compound’s action, efficacy, and stability can be influenced by the presence of these substances in the environment.
Preparation Methods
1,12-Dodecanediol dimethacrylate is typically synthesized through an esterification reaction. The process involves reacting 1,12-dodecanediol with methacrylic acid in the presence of an esterification catalyst under appropriate reaction conditions . The reaction is as follows:
1,12-Dodecanediol+Methacrylic acid→1,12-Dodecanediol dimethacrylate+Water
In industrial production, this reaction is often carried out in a solvent to facilitate the removal of water and drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
1,12-Dodecanediol dimethacrylate primarily undergoes polymerization reactions. It is a monomer that can participate in free radical polymerization, leading to the formation of cross-linked polymers. Common reagents used in these reactions include initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which generate free radicals to initiate the polymerization process .
The major product formed from these reactions is a cross-linked polymer network, which can be used in various applications such as coatings, adhesives, and dental materials .
Scientific Research Applications
1,12-Dodecanediol dimethacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with excellent mechanical and optical properties.
Medicine: It is employed in the formulation of drug delivery systems and tissue engineering scaffolds.
Industry: The compound is used in the production of coatings, adhesives, and composite materials.
Comparison with Similar Compounds
1,12-Dodecanediol dimethacrylate can be compared with other similar compounds such as:
1,6-Hexanediol dimethacrylate: This compound has a shorter carbon chain, resulting in different mechanical properties and polymerization behavior.
1,10-Decanediol dimethacrylate: Similar to this compound but with a slightly shorter carbon chain, affecting its flexibility and polymer properties.
1,14-Tetradecanediol dimethacrylate: This compound has a longer carbon chain, which can influence the polymer’s flexibility and mechanical strength.
This compound is unique due to its balance of chain length, which provides an optimal combination of flexibility and mechanical strength in the resulting polymers .
Properties
IUPAC Name |
12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQASEVIBPSPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121150-60-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501015491 | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72829-09-5 | |
| Record name | 1,12-Dodecanediol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-dodecanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key material properties of 1,12-Dodecanediol Dimethacrylate that make it suitable for creating 2D assemblies?
A1: this compound is a photopolymerizable material []. This means it can rapidly transition from a liquid to a solid state upon exposure to UV light. This rapid cross-linking, occurring in as little as 1 second [], enables the "freezing" of particle assemblies at the oil/water interface, making it ideal for studying self-assembly processes.
Q2: How does the hydrophobicity of this compound influence its use in dental sealants?
A2: The hydrophobic nature of this compound is highly beneficial in dental sealant applications []. When added to experimental sealants, it helps reduce water sorption and solubility, leading to improved longevity and performance [].
Q3: What types of nanoparticles have been successfully incorporated into 2D assemblies using this compound?
A3: Research has shown that a variety of nanoparticles can be integrated into these assemblies. This includes nonpolar particles like poly(methyl methacrylate) and polystyrene latex spheres, as well as particles with different properties such as polarizable gold nanocrystals, dipolar cadmium telluride quantum dots, and magnetic magnetite nanoparticles []. This versatility highlights the potential of this platform for diverse applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


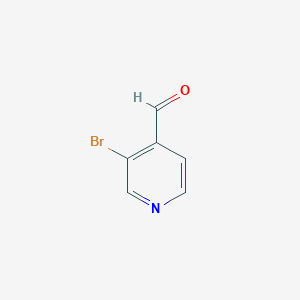
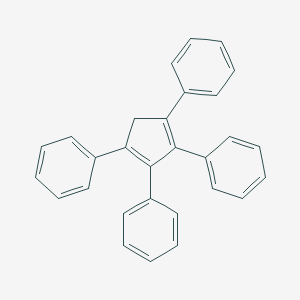
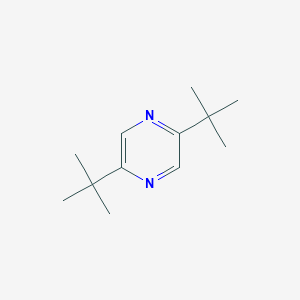

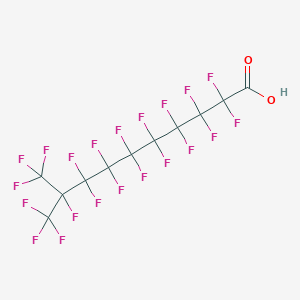

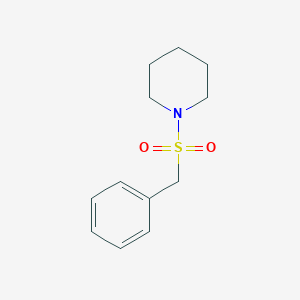
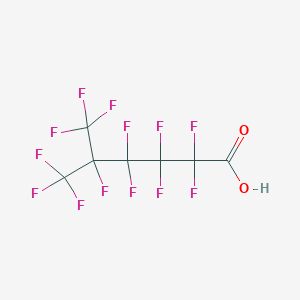
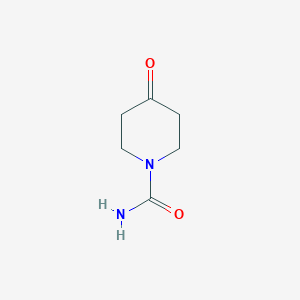
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)

